molecular formula C21H19FN4O2S B2785520 methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 946236-48-2

methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No.: B2785520
CAS No.: 946236-48-2
M. Wt: 410.47
InChI Key: PQRHSZWQVCTIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a useful research compound. Its molecular formula is C21H19FN4O2S and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), synthesis methods, and relevant case studies.

The molecular formula of this compound is C21H16FN7OS2C_{21}H_{16}FN_{7}OS_{2}, with a molecular weight of 465.53 g/mol. The compound features a triazole ring, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for several triazole derivatives range from 0.01560.0156 to 88 µg/mL against pathogens like Staphylococcus aureus and Candida albicans .

In a comparative study, triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compounds with indole substitutions had enhanced activity against resistant strains compared to standard antibiotics .

Compound TypeMIC (µg/mL)Target Pathogen
Triazole0.0156C. albicans
Indole-Triazole Hybrid0.125S. aureus
Quinolone-Triazole Hybrid0.5E. coli

Anticancer Activity

This compound has shown potential in anticancer research. Studies on indole-based compounds reveal that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

For example, a study highlighted the anticancer effects of triazole derivatives on human cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole and triazole moieties significantly influence biological activity. Electron-donating groups on the phenyl ring enhance antimicrobial potency, while the length of alkyl chains affects the overall efficacy of the compound .

Key Findings:

  • Indole Substituents : Enhance both antimicrobial and anticancer activities.
  • Triazole Ring : Essential for maintaining biological activity; variations can lead to increased selectivity against specific pathogens.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available indoles and triazoles . The general synthetic route includes:

  • Formation of Triazole : Reacting appropriate hydrazine derivatives with carbonyl compounds.
  • Thioether Formation : Introducing thiol groups to form thioether linkages.
  • Esterification : Finalizing the structure through esterification with methyl butanoate.

Case Studies

Several case studies have been published highlighting the biological activities of related compounds:

  • Antifungal Activity : A series of indole-triazole hybrids were synthesized and tested against Candida species, showing promising results with MIC values significantly lower than traditional antifungals .
  • Antibacterial Efficacy : In a study comparing various triazole derivatives against drug-resistant bacterial strains, certain compounds exhibited superior activity compared to established antibiotics like vancomycin .

Properties

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-3-18(20(27)28-2)29-21-25-24-19(26(21)14-10-8-13(22)9-11-14)16-12-23-17-7-5-4-6-15(16)17/h4-12,18,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRHSZWQVCTIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.